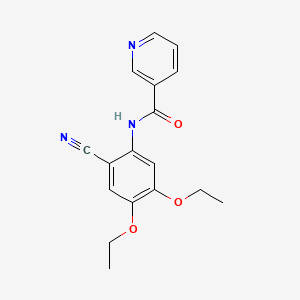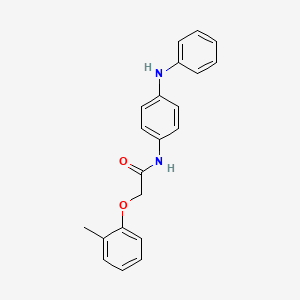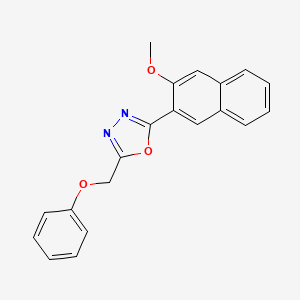![molecular formula C20H22N6O2 B5534543 2-(3-methylphenyl)-5-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5534543.png)
2-(3-methylphenyl)-5-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine and triazole derivatives, similar to the target compound, typically involves condensation reactions, which are fundamental in forming the complex scaffolding of these molecules. For instance, Lahmidi et al. (2019) described the synthesis of a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring through a condensation reaction, showcasing the intricate steps involved in creating such compounds (Lahmidi et al., 2019). This process is indicative of the methods used in synthesizing compounds with similar structural features.
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using X-ray diffraction (XRD) and spectroscopic techniques such as NMR and IR, providing insights into their geometric parameters and molecular conformations. The study by Lahmidi et al. (2019) is a prime example, where the structure of the synthesized compound was characterized by XRD, 1H NMR, and IR, alongside DFT calculations to compare geometric and spectral data (Lahmidi et al., 2019).
Chemical Reactions and Properties
Chemical properties of such compounds include their reactivity in various chemical reactions, including cyclocondensation and nucleophilic displacement, which are crucial for the synthesis of related derivatives. For example, Asghari et al. (2015) synthesized a series of compounds through initial condensation followed by nucleophilic displacement, showcasing the chemical reactivity of these structures (Asghari et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are pivotal for understanding the compound's behavior in different environments. These properties are determined through analytical techniques including XRD for crystalline structure and DFT studies for theoretical insights into molecular conformation and stability.
Chemical Properties Analysis
Chemical properties encompass the compound's reactivity, stability, and interaction with other molecules. The antibacterial activity of similar compounds, as discussed by Lahmidi et al. (2019), demonstrates the biological relevance of these chemical properties, highlighting their potential utility in pharmaceutical applications (Lahmidi et al., 2019).
Propiedades
IUPAC Name |
2-(3-methylphenyl)-5-[4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-13-4-3-5-15(10-13)17-21-11-16(19(27)23-17)20(28)26-8-6-14(7-9-26)18-24-22-12-25(18)2/h3-5,10-12,14H,6-9H2,1-2H3,(H,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMVFVBPASBZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C(C(=O)N2)C(=O)N3CCC(CC3)C4=NN=CN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-5-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}pyrimidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(benzyloxy)propyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5534461.png)
![4-({5-[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5534467.png)

![2-butyl-8-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5534496.png)


![3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B5534521.png)



![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylpropanamide](/img/structure/B5534538.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]cyclopentanecarboxamide](/img/structure/B5534547.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5534550.png)
![2-[4-(4-morpholinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5534555.png)